molecular formula C7H15N B3155700 trans-2-Ethylcyclopentanamine CAS No. 80864-16-0

trans-2-Ethylcyclopentanamine

Cat. No.: B3155700
CAS No.: 80864-16-0
M. Wt: 113.2 g/mol
InChI Key: VFMPCBSRNCHHKO-RNFRBKRXSA-N
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Description

Significance of Chiral Amines in Synthetic and Medicinal Chemistry

Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant percentage of top-selling drugs containing a chiral amine moiety. oregonstate.edumdpi.com Their importance stems from the stereospecific interactions they can form with biological targets such as enzymes and receptors, where only one enantiomer of a drug may exhibit the desired therapeutic effect while the other could be inactive or even detrimental. libretexts.orglibretexts.orgchiralpedia.com

In synthetic chemistry, chiral amines are invaluable as resolving agents for the separation of racemic mixtures of carboxylic acids. libretexts.orglibretexts.org They form diastereomeric salts that can be separated based on their different physical properties, a crucial step in obtaining enantiomerically pure compounds. libretexts.orgpharmtech.com Furthermore, chiral amines serve as essential ligands in asymmetric catalysis, enabling the synthesis of a wide range of enantiomerically enriched molecules. oregonstate.edu They are also key components in the synthesis of natural products and other complex organic molecules. oregonstate.edu The development of efficient methods for the synthesis of chiral amines, such as asymmetric hydrogenation and enzymatic transamination, remains an active area of research. google.combeilstein-journals.org

Stereochemical Considerations for trans-2-Ethylcyclopentanamine

The structure of this compound presents several key stereochemical features. The "trans" designation indicates that the ethyl group and the amino group are on opposite sides of the cyclopentane (B165970) ring. This relative stereochemistry is crucial for the molecule's three-dimensional shape and, consequently, its interactions with other chiral molecules.

The conformational flexibility of the cyclopentane ring, which can adopt various envelope and twist conformations, adds another layer of complexity to its stereochemical analysis. Computational studies on related cyclopentane and cyclobutane (B1203170) stereoisomers have been employed to predict the most stable conformations and to understand the energy differences between various stereoisomers. nih.govacs.org Similar studies on this compound would be invaluable for predicting its behavior in chemical reactions and biological systems. Techniques such as NMR spectroscopy and X-ray crystallography would be essential for the definitive determination of its three-dimensional structure and the relative and absolute stereochemistry of its derivatives. nih.govchemguide.co.ukwikipedia.org

Research Landscape and Knowledge Gaps in Cyclopentanamine Chemistry

The research landscape surrounding cyclopentanamine derivatives is active, with numerous studies exploring their synthesis and potential applications. Substituted cyclopentanamines have been investigated for their biological activities, including their potential as inhibitors of enzymes like Mer tyrosine kinase. nih.gov The cyclopentane scaffold is recognized as a valuable starting point for the synthesis of diverse and functionally rich molecules. academie-sciences.frresearchgate.net

Despite this, a significant knowledge gap exists specifically for this compound. There is a lack of published research detailing its specific synthesis, characterization, and exploration of its potential applications. While general methods for the synthesis of N-substituted cyclopentanamines and the chiral resolution of amines are well-established, their specific application to produce enantiomerically pure this compound has not been extensively documented in the scientific literature. pharmtech.compearson.comorgsyn.org

The synthesis of this compound would likely involve the stereoselective reduction of a corresponding imine or the amination of a suitable cyclopentane precursor. The separation of its enantiomers could be achieved through classical resolution with a chiral acid or through enzymatic methods. libretexts.orggoogle.com

The potential utility of this compound as a chiral building block, a ligand in catalysis, or as a scaffold for medicinal chemistry remains largely untapped. Future research should focus on developing efficient and stereoselective synthetic routes to access its enantiomers in high purity. Subsequent studies could then explore its properties and potential applications, thereby filling the current void in the literature and potentially unlocking new avenues in synthetic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-ethylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-6-4-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMPCBSRNCHHKO-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective and Asymmetric Synthetic Methodologies for Trans 2 Ethylcyclopentanamine

Strategies for Diastereoselective Synthesis of the Cyclopentane (B165970) Core

The establishment of the trans relationship between the ethyl group at C2 and the amino group at C1 is a critical step in the synthesis of trans-2-Ethylcyclopentanamine. This is often achieved by controlling the stereochemistry during the formation of a key intermediate, typically a 2-ethylcyclopentanone (B1294579) derivative.

One effective strategy involves the Michael addition of an organocuprate or the thermodynamic enolate of 2-ethylcyclopentanone to an acceptor. researchgate.netuni-konstanz.de In a notable total synthesis of (±)-vallesamidine, the synthesis commenced with 2-ethylcyclopentanone. uni-konstanz.de The thermodynamic enolate was reacted with acrylonitrile (B1666552) in a Michael addition, followed by a reductive cyclization, to form a key bicyclic imine intermediate. The stereoselectivity of such additions is governed by the approach of the nucleophile to the cyclopentanone (B42830) ring, which often favors the formation of the more thermodynamically stable trans product to minimize steric interactions.

Another powerful method is the conjugate addition of an ethyl nucleophile to a cyclopentenone precursor. The use of organometallic reagents, such as diethylcuprate, in a 1,4-conjugate addition to cyclopent-2-en-1-one establishes the ethyl group. Subsequent functionalization of the ketone at C1 must then be directed to the face opposite the newly introduced ethyl group. For instance, the reduction of the ketone to an alcohol, followed by conversion to the amine, can proceed with high diastereoselectivity depending on the steric influence of the ethyl group and the reagents chosen. The synthesis of trans 3,4-disubstituted cyclopentanones has been achieved through conjugate addition to (R)- or (S)-4-acetoxycyclopent-2-en-1-one, where the stereochemistry is controlled by the chiral starting material. google.com

The table below summarizes common approaches for achieving diastereoselectivity in the cyclopentane core.

Method Precursor Key Transformation Stereochemical Rationale Reference(s)
Michael Addition2-EthylcyclopentanoneReaction of the thermodynamic enolate with an electrophile (e.g., acrylonitrile)Formation of the thermodynamically more stable trans isomer to minimize steric hindrance. researchgate.netuni-konstanz.de
Conjugate AdditionCyclopent-2-en-1-one1,4-addition of an ethyl organometallic reagent (e.g., Et₂CuLi)The incoming nucleophile attacks the less hindered face of the enone. google.com
Diels-Alder ReactionDiene + DienophileCycloaddition followed by ring modificationStereochemistry is set by the endo/exo selectivity of the cycloaddition. nih.gov
Reductive Amination2-EthylcyclopentanoneConversion of the ketone to an oxime or imine followed by reductionThe reducing agent attacks from the less sterically hindered face, opposite the ethyl group. smolecule.com

Enantioselective Approaches for Amine Functionality Introduction

Once the trans-disubstituted cyclopentane scaffold is secured, the next critical phase is the introduction of the amine group with control over its absolute stereochemistry (either R or S). Several distinct asymmetric methodologies have been developed for this purpose.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. This is a reliable and well-established method for asymmetric synthesis.

A relevant example is the asymmetric alkylation of a chiral imine derived from 2-ethylcyclopentanone. In a formal synthesis of (-)-vallesamidine, chirality was introduced by the asymmetric alkylation of a chiral imine of 2-ethylcyclopentanone with methyl acrylate, using a chiral amine as the auxiliary. uni-konstanz.de This approach yielded the desired product with 90% enantiomeric excess (ee). uni-konstanz.de While this example illustrates alkylation at a different position, the principle can be adapted. For the synthesis of this compound, one could envision attaching a chiral auxiliary, such as a pseudoephedrine harvard.edu or an Evans oxazolidinone bath.ac.uk, to a carboxylic acid precursor, which is then converted to the amine.

The general workflow involves coupling the achiral cyclopentane precursor to the auxiliary, performing the key bond-forming reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.

Auxiliary Type Example Key Transformation Typical Cleavage Conditions Reference(s)
Chiral Amines(R)- or (S)-α-MethylbenzylamineFormation of a chiral imine/enamine, followed by alkylation or reduction.Mild acid hydrolysis uni-konstanz.de
OxazolidinonesEvans AuxiliariesAcylation followed by asymmetric alkylation, aldol, or amination reactions.LiOH/H₂O₂; LiBH₄; MeOMgBr bath.ac.uk
Amino AlcoholsPseudoephedrine / PseudoephenamineFormation of a chiral amide, followed by α-alkylation.Acid/base hydrolysis; Reduction (e.g., LAB reagent) harvard.edu
SultamsOppolzer's CamphorsultamAcylation followed by various asymmetric transformations.Hydrolysis; Reduction wikipedia.org

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

The direct formation of a carbon-nitrogen bond using a chiral catalyst represents a highly atom-economical approach to chiral amines. frontiersin.org Recent decades have seen significant progress in the development of transition-metal-catalyzed asymmetric amination and aziridination reactions. nih.gov These methods typically involve a transition metal complex with a chiral ligand that creates a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction.

For the synthesis of this compound, a hypothetical route could involve the asymmetric amination of a suitable precursor. For example, rhodium- or copper-catalyzed systems have been developed for the asymmetric hydroamination of alkenes or the amination of allylic compounds. rsc.orgnih.gov A photoinduced copper-catalyzed system has been reported for the enantioconvergent amidation of racemic alkyl electrophiles, achieving high enantiopurity. frontiersin.org Such a strategy could potentially be applied to a racemic derivative of trans-2-ethylcyclopentane bearing a suitable leaving group.

Catalyst System Reaction Type Nitrogen Source Key Features Reference(s)
Chiral Rh(III)-photocatalyst[3+2] PhotocycloadditionCyclopropylamine derivativesForms chiral cyclopentylamine (B150401) derivatives under mild, visible-light conditions. rsc.org
Copper/Chiral Diamine ComplexEnantioconvergent N-alkylationPrimary amidesCouples racemic alkyl electrophiles with amides to give chiral secondary amides. frontiersin.org
Iridium/Chiral Phosphine ComplexAsymmetric Allylic AminationAnilines, Aliphatic aminesDirect enantioselective substitution of an allylic leaving group with an amine. nih.gov
Iron or Cobalt/Chiral LigandAsymmetric C-H AminationAzides, DioxazolonesDirect, stereoselective conversion of a C-H bond to a C-N bond. nih.gov

Enzymatic Transamination Routes for Chiral Amine Synthesis

Biocatalysis offers a powerful and environmentally benign route to enantiopure amines. Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mdpi.comnih.gov

This method is exceptionally well-suited for the synthesis of this compound. The reaction would involve the direct conversion of trans-2-ethylcyclopentanone using a stereocomplementary pair of ω-transaminases to produce either the (1R,2S) or (1S,2R) enantiomer of the final product. The process requires a stoichiometric amine donor, such as L-alanine or isopropylamine, which is converted into its corresponding ketone (pyruvate or acetone, respectively). nih.gov The reaction equilibrium can be challenging but is often driven to completion by using an excess of the amine donor or by removing the ketone byproduct, for instance, by using a coupled enzyme system. nih.gov The high stereoselectivity of these enzymes often results in products with enantiomeric excesses greater than 99%. mdpi.com

A patent has described the enzymatic transamination of various cyclic ketones, including cyclopentylamine analogs, highlighting the industrial potential of this route. google.com

Enzyme System Amine Donor Co-product Removal Strategy Advantages Reference(s)
Single ω-TransaminaseL-Alanine, (S)-α-MBAExcess amine donorSimplicity of setup, high enantioselectivity. mdpi.comnih.gov
Dual-Enzyme Cascade (TA/TA)Isopropylamine (IPA) via a second TAConversion of byproduct (acetophenone) to (S)-α-MBA, which is recycled.Drives equilibrium, recycles expensive amine donors. nih.gov
Coupled TA/DehydrogenaseL-Alanine / FormateLactate Dehydrogenase (LDH) or Formate Dehydrogenase (FDH) removes pyruvate (B1213749) byproduct.Irreversible byproduct removal shifts equilibrium effectively. google.comnih.gov

Stereocontrolled Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. ic.ac.ukscribd.com In the context of asymmetric synthesis, a stereocenter is first established using a reliable method, and then the functional group at that center is converted into the desired group while maintaining or inverting the stereochemistry in a controlled manner. msu.edu

For this compound, a common FGI pathway starts with a chiral trans-2-ethylcyclopentanol precursor, which can be synthesized via methods like asymmetric hydroboration (see 2.2.5). The stereochemistry of the alcohol can then be transferred to the amine.

With Inversion of Stereochemistry: The Mitsunobu reaction, using a nitrogen nucleophile like diphenylphosphoryl azide (B81097) (DPPA) or phthalimide, converts the alcohol to an azide or protected amine with complete inversion of the stereocenter. Subsequent reduction of the azide (e.g., with H₂/Pd or LiAlH₄) yields the amine.

With Retention of Stereochemistry: This requires a two-step, double-inversion sequence. The alcohol is first converted to a good leaving group, such as a tosylate or mesylate (which proceeds with retention). Subsequent Sₙ2 displacement with an azide anion (e.g., NaN₃) inverts the stereocenter. A final reduction of the azide inverts it again at the level of nomenclature but provides the amine with the same absolute configuration as the starting alcohol.

Starting Group Key Reagents Stereochemical Outcome Intermediate Reference(s)
-OHDEAD, PPh₃, HN₃ (or DPPA)Inversion (Sₙ2)Azide (-N₃) ub.edu
-OH1. TsCl, Pyridine; 2. NaN₃Inversion (Sₙ2 at C-OTs)Tosylate, then Azide ub.eduimperial.ac.uk
-N₃H₂, Pd/C or LiAlH₄RetentionAmine (-NH₂) imperial.ac.uk

Asymmetric Hydroboration Strategies in Ring Systems

Asymmetric hydroboration is a premier method for the enantioselective synthesis of alcohols from prochiral alkenes. makingmolecules.com This reaction is directly applicable to the synthesis of the chiral alcohol precursor needed for the FGI strategies described in section 2.2.4.

The synthesis would begin with an alkene precursor, 1-ethylcyclopentene. The hydroboration of this alkene with a chiral borane (B79455) reagent, followed by oxidative workup (typically with H₂O₂ and NaOH), yields an enantiomerically enriched trans-2-ethylcyclopentanol. The reaction proceeds via a concerted syn-addition of the H-B bond across the double bond. makingmolecules.com The chiral reagent controls which face of the alkene is attacked, thus determining the absolute stereochemistry of the newly formed C-O and C-H bonds.

The classic and highly effective reagent for this transformation is diisopinocampheylborane (B13816774) (Ipc₂BH), which is derived from the natural product α-pinene. makingmolecules.comresearchgate.net The steric bulk of the isopinocampheyl groups directs the addition of the borane to the less hindered face of the alkene, leading to high levels of enantioselectivity. makingmolecules.com The resulting alcohol has the trans configuration, making this an ideal entry point for the synthesis of this compound.

Reagent Precursor Product Typical ee (%) Reference(s)
Diisopinocampheylborane (Ipc₂BH)1-Ethylcyclopentene(1R,2R)- or (1S,2S)-2-Ethylcyclopentanol>95% makingmolecules.comresearchgate.net
Monoisopinocampheylborane (IpcBH₂)1-Ethylcyclopentene(1R,2R)- or (1S,2S)-2-EthylcyclopentanolVariable, often lower than Ipc₂BH makingmolecules.com
Chiral Catecholborane1-Ethylcyclopentene(1R,2R)- or (1S,2S)-2-Ethylcyclopentanol>90% with suitable catalyst caltech.edu

Resolution of Racemic Mixtures of this compound

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a fundamental technique in stereochemistry. For this compound, two primary methods are of significant industrial and academic relevance: diastereomeric salt formation and kinetic resolution.

Diastereomeric salt formation is a classical and widely employed method for the resolution of racemates. wikipedia.org The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. acs.orglibretexts.org Once separated, the individual diastereomeric salts can be treated to regenerate the now enantiomerically pure amine.

For the resolution of a basic compound like this compound, chiral acids are the resolving agents of choice. Commonly used agents include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. libretexts.orgnih.gov The selection of the appropriate resolving agent and solvent system is crucial for efficient separation and often requires empirical screening. wikipedia.org

A general procedure for the resolution of racemic this compound via diastereomeric salt formation with a chiral tartaric acid derivative, such as (+)-tartaric acid, would involve the following steps:

Salt Formation: The racemic amine is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, and treated with an equimolar amount of the chiral resolving agent.

Fractional Crystallization: The solution is allowed to cool, or the solvent is partially evaporated, leading to the precipitation of the less soluble diastereomeric salt. The choice of solvent is critical, as it can influence which diastereomer crystallizes.

Isolation and Purification: The precipitated salt is isolated by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization until a constant optical rotation is achieved.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically enriched amine, which can be extracted into an organic solvent. The resolving agent can often be recovered and reused.

The efficiency of such a resolution is dependent on the difference in solubility between the two diastereomeric salts. The data in the table below represents a hypothetical, yet typical, outcome for the resolution of a cyclic amine like this compound using a chiral acid.

Resolving AgentSolventDiastereomer RecoveredYield (%)Diastereomeric Excess (d.e.) (%)
(+)-Tartaric AcidMethanolLess Soluble Salt45>95
(-)-Mandelic AcidEthanolLess Soluble Salt42>92
(+)-Camphor-10-sulfonic acidIsopropanolLess Soluble Salt38>90

Table 1: Representative Data for Diastereomeric Salt Resolution of a Racemic Cyclic Amine. The values presented are illustrative of typical results achieved in the resolution of chiral amines and are not based on direct experimental data for this compound.

Kinetic resolution is a powerful method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amines through enantioselective acylation.

Lipase (B570770) B from Candida antarctica (CALB) is a robust and highly selective enzyme for the acylation of a wide range of chiral amines and alcohols. nih.govmdpi.comdiva-portal.org In a typical kinetic resolution of racemic this compound using CALB, the amine would be reacted with an acyl donor, such as an ester (e.g., ethyl acetate) or an anhydride. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other.

The general procedure for an enzymatic kinetic resolution of this compound is as follows:

Reaction Setup: The racemic amine, an acyl donor, and the lipase (often immobilized on a solid support for ease of recovery and reuse) are combined in a suitable organic solvent (e.g., hexane, toluene).

Enzymatic Reaction: The mixture is stirred at a controlled temperature. The progress of the reaction is monitored, typically by chromatography, until approximately 50% conversion is reached.

Separation: At this point, the reaction mixture contains the unreacted enantiomer of the amine and the acylated product of the other enantiomer. The enzyme is removed by filtration. The unreacted amine can then be separated from the amide product by extraction or chromatography.

Hydrolysis (optional): If the acylated enantiomer is desired, the amide can be hydrolyzed to regenerate the free amine.

The success of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric excess (e.e.) of both the unreacted starting material and the product.

The following table provides hypothetical yet representative data for the kinetic resolution of a cyclic amine using CALB.

Acyl DonorSolventTime (h)Conversion (%)e.e. of Amine (%)e.e. of Amide (%)
Ethyl AcetateHexane2450>99>99
Isopropenyl AcetateToluene1848>98>97
Vinyl ButyrateDiisopropyl Ether3652>99>98

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclic Amine. The values presented are illustrative of typical results achieved in the enzymatic resolution of chiral amines and are not based on direct experimental data for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Trans 2 Ethylcyclopentanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy serves as the most powerful tool for the detailed structural analysis of trans-2-Ethylcyclopentanamine in solution. Through the analysis of chemical shifts, spin-spin coupling constants, and multi-dimensional correlation experiments, a complete picture of the molecule's connectivity and relative stereochemistry can be assembled.

Proton (¹H) NMR spectroscopy is instrumental in defining the relative stereochemistry of the substituents on the cyclopentane (B165970) ring. The conformational analysis of five-membered rings is complex due to the low energy barriers between multiple envelope and twist conformations. organicchemistrydata.org This dynamic process, known as pseudorotation, means that the observed coupling constants are often a weighted average of the couplings in several contributing conformers. psu.edumdpi.com

In this compound, the key diagnostic information comes from the vicinal coupling constants (³JHH) between the protons on C1 and C2 (H-1 and H-2) and their adjacent methylene (B1212753) protons within the ring. The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. For a trans configuration, the protons on the substituted carbons (H-1 and H-2) will have specific dihedral angle relationships with their neighbors, leading to characteristic coupling patterns that differ significantly from a cis isomer. researchgate.net

The coupling constant for trans-vicinal protons on a cyclopentane ring typically falls in the range of 6-12 Hz, while cis-vicinal couplings are generally smaller. libretexts.orgiastate.edu The exact value depends on the specific conformation adopted. Analysis of the multiplets corresponding to H-1 and H-2 allows for the determination of these coupling constants, confirming the trans relationship between the amino and ethyl groups. For example, the signal for H-1 would be coupled to H-2 and the two adjacent protons on C5, while H-2 would be coupled to H-1 and the protons of the ethyl group's methylene unit.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-NH₂1.0 - 2.5broad singlet-
H-1 (CH-NH₂)2.8 - 3.2multiplet³J (H1-H2), ³J (H1-H5a), ³J (H1-H5b)
H-2 (CH-CH₂CH₃)1.5 - 1.9multiplet³J (H2-H1), ³J (H2-H3a), ³J (H2-H3b), ³J (H2-CH₂)
Ring CH₂ (C3, C4, C5)1.2 - 1.8multiplet-
Ethyl CH₂1.3 - 1.6quartet³J (CH₂-CH₃) ≈ 7
Ethyl CH₃0.8 - 1.0triplet³J (CH₃-CH₂) ≈ 7

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven chemically non-equivalent carbon atoms in the molecule.

The chemical shifts are influenced by the local electronic environment of each carbon. libretexts.org

C1 (Carbon bearing the amino group): This carbon is attached to the electronegative nitrogen atom, causing a downfield shift. Its resonance is typically observed in the range of 50-70 ppm. organicchemistrydata.org

C2 (Carbon bearing the ethyl group): As an alkyl-substituted carbon, its shift will be further downfield than the unsubstituted ring carbons, generally appearing in the 35-50 ppm range.

C3, C4, C5 (Unsubstituted ring carbons): These sp³ hybridized carbons will appear in the typical aliphatic region, generally between 20-40 ppm. organicchemistrydata.org Due to the trans substitution, C3 and C5 may have slightly different chemical shifts from C4.

Ethyl Group Carbons: The methylene (-CH₂-) carbon of the ethyl group will appear in the 25-35 ppm range, while the terminal methyl (-CH₃) carbon will be the most upfield signal, typically found between 10-15 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH-NH₂)55 - 65
C2 (CH-CH₂CH₃)40 - 50
C3, C4, C5 (Ring CH₂)20 - 40
Ethyl CH₂25 - 35
Ethyl CH₃10 - 15

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are spin-coupled to each other. It would show a cross-peak between H-1 and H-2, confirming their vicinal relationship. It would also show correlations between H-2 and the ethyl methylene protons, and between the ring protons, allowing for the entire proton network to be traced. researchgate.net

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates each proton with its directly attached carbon atom. ustc.edu.cn An HSQC spectrum would definitively link each proton signal from Table 1 to its corresponding carbon signal in Table 2, for example, linking the downfield H-1 proton signal to the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations, typically over two or three bonds (²JCH and ³JCH). ucl.ac.uk This is crucial for piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation from the ethyl methyl protons to the ethyl methylene carbon (²J) and to the C2 ring carbon (³J). It would also show a correlation from the H-1 proton to the C2 and C5 carbons, confirming the connectivity around the substituted centers. researchgate.net

Together, these 2D NMR techniques provide irrefutable evidence for the structure of this compound.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a molecule, and its fragmentation patterns offer further structural confirmation.

Under Electron Ionization (EI) conditions, this compound will form a molecular ion (M⁺•). In accordance with the nitrogen rule, since the molecule contains a single nitrogen atom, its molecular ion will have an odd mass-to-charge (m/z) ratio of 113. jove.comjove.com

The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation. jove.com For this compound, two primary alpha-cleavage pathways are possible:

Cleavage of the C1-C2 bond: This breaks the bond between the two substituted carbons, leading to the loss of an ethylcyclopentyl radical. This fragmentation is less common as it involves breaking a ring bond and losing a large fragment.

Cleavage of the C1-C5 bond: This is a more typical alpha-cleavage for cyclic amines, involving the cleavage of a ring bond adjacent to the C-N bond. pressbooks.pub This results in the opening of the ring and can lead to subsequent fragmentations.

The most dominant fragmentation, however, is the alpha-cleavage that results in the loss of the largest possible alkyl radical from the carbon bearing the nitrogen. In this case, cleavage of the bond between C2 and the cyclopentane ring is not an alpha-cleavage. The primary alpha-cleavage involves breaking the C1-C2 bond or the C1-C5 bond. The most favorable alpha-cleavage for a primary amine on a ring involves the loss of a substituent on the alpha-carbon, but here the alpha-carbon (C1) has no alkyl substituents other than the ring itself. Therefore, the most diagnostic fragmentation is the loss of the ethyl group from the adjacent C2 position. This occurs via cleavage of the C2-ethyl bond, which is a beta-cleavage relative to the nitrogen, but often a significant fragmentation pathway. A more prominent fragmentation is the loss of the ethyl group via cleavage of the C1-C2 bond, followed by rearrangement, or more simply, the cleavage that expels the ethyl radical. This would lead to a fragment ion at m/z 84 (M - 29).

Another significant fragmentation involves the loss of the amino group, although this is less common. The base peak in the spectrum is often the result of the most stable iminium cation formed.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zIon Structure / IdentityFragmentation Pathway
113[C₇H₁₅N]⁺•Molecular Ion (M⁺•)
98[M - CH₃]⁺Loss of a methyl radical from the ethyl group
84[M - C₂H₅]⁺Loss of ethyl radical (β-cleavage)
56[C₃H₆N]⁺Ring fragmentation product
30[CH₂NH₂]⁺Common fragment for primary amines

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecule's elemental formula. For this compound, the molecular formula is C₇H₁₅N. HRMS can distinguish this exact mass from other potential formulas that might have the same nominal mass of 113 amu, such as C₆H₁₁NO or C₈H₁₉.

Calculated Exact Mass of [C₇H₁₅N]⁺•: 113.120449

The experimental measurement of a mass extremely close to this calculated value by HRMS provides definitive confirmation of the molecular formula of the analyte. muni.cz

Isotope Peak Analysis (M+1, M+2) for Elemental Composition

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. The analysis of isotopic peaks, specifically the M+1 and M+2 peaks, provides crucial information for confirming the presence and number of specific atoms, particularly carbon and nitrogen in the case of this compound (C₇H₁₅N).

The molecular ion peak (M+) for this compound would appear at an m/z (mass-to-charge ratio) corresponding to its nominal molecular weight. The relative abundances of the M+1 and M+2 peaks are dependent on the natural isotopic abundance of the elements present.

M+1 Peak: The M+1 peak arises primarily from the presence of the ¹³C isotope, which has a natural abundance of approximately 1.1%. The expected relative abundance of the M+1 peak for a compound with 'n' carbon atoms can be estimated using the formula: Abundance(M+1) ≈ n * 1.1%. For this compound (C₇H₁₅N), the theoretical abundance of the M+1 peak would be approximately 7.7% relative to the molecular ion peak. The presence of ¹⁵N (0.37% natural abundance) also contributes to the M+1 peak, though to a lesser extent.

M+2 Peak: The M+2 peak is generally much less intense and can be attributed to the presence of two ¹³C atoms in the same molecule or the presence of other isotopes like ¹⁸O, though oxygen is not present in this compound.

The precise measurement of these isotopic peak abundances allows for the confident determination of the elemental formula, distinguishing it from other isobaric compounds.

Table 1: Theoretical Isotopic Peak Abundances for this compound (C₇H₁₅N)

PeakContributing IsotopesTheoretical Relative Abundance (%)
M+¹²C₇¹H₁₅¹⁴N100
M+1¹³C¹²C₆¹H₁₅¹⁴N, ¹²C₇¹H₁₄²H¹⁴N, ¹²C₇¹H₁₅¹⁵N~7.8
M+2¹³C₂¹²C₅¹H₁₅¹⁴N, etc.~0.3

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most characteristic absorptions would be associated with the N-H and C-N bonds of the primary amine and the C-H bonds of the ethyl and cyclopentyl groups.

N-H Stretching: Primary amines typically show two medium-to-weak absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending: An N-H bending (scissoring) vibration is expected to appear as a medium to strong band in the range of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration for an alkyl amine typically appears in the 1020-1250 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and cyclopentyl groups would be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H stretching vibrations are often weak in Raman spectra, the C-C and C-H symmetric vibrations of the alkyl framework tend to produce strong Raman signals, aiding in the characterization of the hydrocarbon skeleton.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
N-HAsymmetric Stretch3350-3500Weak
N-HSymmetric Stretch3250-3400Weak
N-HBending (Scissoring)1590-1650Medium
C-H (sp³)Stretching2850-2960Strong
C-NStretching1020-1250Medium
C-CStretching800-1200Strong

X-ray Crystallography for Solid-State Absolute Configuration Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, which exists as a pair of enantiomers, X-ray crystallography of a single crystal can be used to determine its absolute configuration.

This technique would be applicable if this compound can be crystallized, either in its neutral form or as a salt (e.g., a hydrochloride or tartrate salt). The formation of a salt with a chiral counter-ion of known absolute configuration (e.g., tartaric acid) is a common strategy to facilitate both crystallization and the determination of the absolute configuration of the amine.

The resulting crystal structure would provide precise coordinates for each atom, confirming the trans relationship between the ethyl group and the amino group on the cyclopentane ring. Furthermore, it would establish the absolute stereochemistry at the two chiral centers (C1 and C2 of the cyclopentane ring), defining it as either (1R, 2R) or (1S, 2S). This level of structural detail is unattainable through spectroscopic methods alone.

Conformational Analysis of Trans 2 Ethylcyclopentanamine

Computational Conformational Search Methodologies

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its low-energy conformers. This process typically begins with a broad search using computationally inexpensive methods, followed by refinement with more accurate, and costly, techniques.

Molecular Mechanics (MM) is a computational method that models molecules as a collection of atoms held together by springs. nih.gov The potential energy of a given conformation is calculated using a force field, which is a set of parameters and functions describing the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. gaussian.comresearchgate.net

Force fields such as MMFF (Merck Molecular Force Field), AMBER (Assisted Model Building with Energy Refinement), or UFF (Universal Force Field) can be used to perform an initial energy minimization of various starting geometries of trans-2-Ethylcyclopentanamine. gaussian.com The goal is to locate local minima on the potential energy surface. The total steric energy calculated by the force field is a sum of these individual energy terms. While MM methods are fast and excellent for exploring a wide range of possibilities, their accuracy is limited by the quality of the force field parameters. nih.govresearchgate.net

Table 1: Illustrative Energy Components from a Molecular Mechanics Calculation for a Hypothetical Conformer of this compound

Energy TermDescriptionHypothetical Energy (kcal/mol)
Bond Stretching Energy required to stretch or compress bonds from their equilibrium lengths.1.5
Angle Bending Energy required to bend bond angles away from their ideal values.2.8
Torsional Strain Energy arising from the twisting of bonds, including eclipsing interactions.4.2
Van der Waals Non-bonded interactions (attraction/repulsion) between atoms.-0.9
Electrostatic Coulombic interactions between partial atomic charges.-1.1
Total Steric Energy Sum of all energy components.6.5

Monte Carlo Conformational Searching

To ensure a comprehensive exploration of the conformational space, a systematic or stochastic search is necessary. The Monte Carlo conformational search is an efficient stochastic method. uci.eduresearchgate.net This technique involves randomly changing the torsional angles of rotatable bonds—in this case, the bond connecting the ethyl group to the ring and the bonds within the flexible ring itself—to generate a new structure. uci.edu This new structure is then subjected to energy minimization using a molecular mechanics force field.

This process is repeated thousands of times, generating a large number of conformations. uci.edursc.org The resulting structures are sorted by energy, and duplicates are removed to identify all unique low-energy conformers within a certain energy window (e.g., 3-5 kcal/mol) of the global minimum. researchgate.net For this compound, this search would explore various ring puckers and orientations of the ethyl and amino groups to locate the most stable arrangements.

Table 2: Hypothetical Results of a Monte Carlo Conformational Search for this compound

Conformer IDRing ConformationEthyl Group OrientationRelative Energy (kcal/mol)Boltzmann Population (%)
1 Envelope (C1-pucker)anti0.0055.8
2 Twist (C1-C2)gauche0.2528.1
3 Envelope (C3-pucker)anti0.808.7
4 Twist (C3-C4)gauche1.104.5
5 Envelope (C1-pucker)gauche1.502.9

Quantum Mechanical (QM) Refinement of Low-Energy Conformers

While MM methods are effective for searching conformational space, Quantum Mechanical (QM) methods provide more accurate energies and geometries. nsf.gov The low-energy conformers identified through MM searches are typically subjected to further optimization using QM calculations, often based on Density Functional Theory (DFT). nih.gov

QM methods explicitly model the electronic structure of the molecule, offering a more fundamental and accurate description of the forces between atoms. nsf.govarxiv.org For a molecule of this size, full QM optimization of the geometry of each conformer is computationally feasible. This refinement often results in a re-ordering of the relative stabilities of the conformers predicted by MM. nih.gov QM/MM methods, which treat a critical part of the molecule with QM and the rest with MM, are also an option, though more commonly applied to larger systems like protein-ligand complexes. nsf.govquantumbioinc.com

Table 3: Hypothetical Comparison of MM and QM Relative Energies for this compound Conformers

Conformer IDMM Relative Energy (kcal/mol)QM-Refined Relative Energy (kcal/mol)Change in Stability Rank
1 0.000.15Becomes 2nd
2 0.250.00Becomes 1st
3 0.800.95No Change
4 1.101.05No Change
5 1.501.80No Change

Analysis of Ring Conformations and Transannular Interactions

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (Cₛ symmetry), where one atom is out of the plane of the other four, and the half-chair or twist (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. msu.edu The energy barrier between these forms is low, allowing for rapid interconversion.

The substituents' preference for the less sterically hindered pseudo-equatorial positions heavily influences the ring's preferred pucker. In this compound, conformations that place both the large ethyl group and the amino group in pseudo-equatorial positions are expected to be more stable.

Transannular interactions, which are steric clashes between substituents on non-adjacent ring atoms, can also influence conformational stability. libretexts.orgwikipedia.org While most significant in medium-sized rings (8-11 members), some minor transannular strain can occur in five-membered rings, further destabilizing certain puckered forms where substituents are forced into close proximity. msu.eduwikipedia.org

Experimental Verification of Conformational Preferences

Computational predictions must be validated by experimental data. For conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.

NMR spectroscopy provides detailed information about the local chemical environment and spatial relationships of atoms. nih.gov In the context of conformational analysis, vicinal proton-proton coupling constants (³JHH) are particularly valuable. rsc.org The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Since the conformers of this compound interconvert rapidly on the NMR timescale, the observed coupling constants are a weighted average of the coupling constants for each individual conformer present in the equilibrium. nih.gov By calculating the theoretical coupling constants for each QM-refined low-energy conformer, a predicted population-averaged set of J-values can be determined. Comparing these calculated values with the experimentally measured ³JHH values allows for the validation of the computational model and provides strong evidence for the dominant solution-state conformation. rsc.org

Table 4: Hypothetical Comparison of Experimental and Calculated NMR Coupling Constants (Hz)

Proton CouplingExperimental ³JHHCalculated (Conformer 1)Calculated (Conformer 2)Calculated (Boltzmann Average)
H1-H2 8.510.27.18.4
H2-H3a 3.12.53.93.3
H2-H3b 8.99.58.18.7
H4a-H5a 7.27.07.57.3

Chiroptical Spectroscopy in Conformational Studies

Chiroptical spectroscopy, which encompasses techniques sensitive to molecular chirality, serves as a powerful tool for investigating the three-dimensional structure and conformational preferences of chiral molecules like this compound. mdpi.comnsf.gov These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information that is exquisitely sensitive to the molecule's stereochemistry, including its conformational isomers. unige.chnih.gov The primary techniques used in such studies are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). univ-amu.fr

VCD spectroscopy, in particular, is an excellent technique for determining the absolute configuration and conformation of small to medium-sized molecules in solution. chemrxiv.orgresearchgate.net By comparing the experimental VCD spectrum with quantum chemical calculations, typically performed using Density Functional Theory (DFT), the specific conformations present at equilibrium can be identified. nih.govpsu.edu The VCD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, and even subtle changes in conformation can lead to significant changes in the spectrum. mdpi.com For each stable conformer of this compound, a theoretical VCD spectrum can be calculated. A Boltzmann-weighted average of the spectra of the individual conformers is then compared to the experimental spectrum to determine the relative populations of each conformer. unige.ch

ECD spectroscopy, which probes electronic transitions, is also used, although it is often applied to molecules containing a suitable chromophore. nih.gov In the case of this compound, the amino group acts as a weak chromophore. Derivatization of the amine to a more chromophoric group can enhance the ECD signal, facilitating analysis. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms and can be used to assign the absolute configuration and deduce conformational preferences. nih.gov

The table below illustrates the type of data obtained from a combined experimental and computational VCD study on a chiral cyclic amine. The rotational strength (R) and dipole strength (D) are key parameters; a positive or negative sign for rotational strength indicates the direction of the VCD band.

Table 1. Illustrative Calculated VCD and IR Data for a Dominant Conformer of a Chiral Cyclopentanamine Derivative.
Vibrational Mode (cm-1)DescriptionCalculated IR Dipole Strength (D) (10-40 esu2cm2)Calculated VCD Rotational Strength (R) (10-44 esu2cm2)
2960C-H Stretch (Ethyl)150.5+25.3
2935C-H Stretch (Ring)180.2-15.8
1450CH2 Scissoring45.7+8.1
1380C-H Bend30.1-5.6
1100C-N Stretch60.9+12.4

Influence of Substituents and Solvation on Conformational Distribution

The conformational equilibrium of this compound is delicately balanced and significantly influenced by both the nature of its substituents and the surrounding solvent environment. psu.edunih.gov The ethyl and amino groups can adopt either pseudo-axial or pseudo-equatorial positions on the puckered cyclopentane ring, leading to different conformers with varying steric and electronic interactions.

Computational studies on substituted cyclopentanes have shown a general trend where bulky alkyl groups, like the ethyl group, prefer to occupy pseudo-equatorial positions to minimize steric strain (1,3-diaxial interactions). iscnagpur.ac.inutdallas.edu Conversely, smaller, more electronegative substituents may have a lesser or different preference. The trans relationship between the ethyl and amino groups in this compound means that in a given chair-like or envelope conformation, if one group is pseudo-equatorial, the other will also tend to be pseudo-equatorial, or correspondingly, both will be pseudo-axial. The diequatorial conformer is generally expected to be significantly lower in energy and thus more populated than the diaxial conformer.

Solvation plays a critical role in modulating the relative energies of these conformers. frontiersin.orgnih.gov The solvent can stabilize or destabilize certain conformations through specific interactions, such as hydrogen bonding, or non-specific interactions, like those described by a polarizable continuum model. researchgate.net For this compound, the amino group can act as a hydrogen bond donor and acceptor. In protic solvents like water or alcohols, hydrogen bonding to the amino group can alter the steric and electronic profile of the substituent, thereby shifting the conformational equilibrium. psu.edu

For instance, a solvent's polarity can influence the dipole moment of the different conformers. A more polar solvent will preferentially stabilize the conformer with the larger dipole moment. The energy difference between conformers can change by several kcal/mol when moving from the gas phase to a polar solvent. researchgate.netnih.gov This effect is crucial for accurately predicting chiroptical spectra, as the Boltzmann population of each conformer, and thus the weighted-average spectrum, will change with the solvent. frontiersin.org

The following table provides a hypothetical representation of how solvent polarity might influence the relative energy and population of the two most likely conformers of this compound at room temperature.

Table 2. Illustrative Influence of Solvent on the Conformational Equilibrium of this compound.
ConformerSolvent (Dielectric Constant, ε)Relative Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
DiequatorialGas Phase (ε=1)0.00~95
Toluene (ε=2.4)0.00~93
Methanol (B129727) (ε=33)0.00~90
DiaxialGas Phase (ε=1)1.80~5
Toluene (ε=2.4)1.65~7
Methanol (ε=33)1.40~10

This illustrates that as solvent polarity increases, the energy gap between the more stable diequatorial and less stable diaxial conformers may decrease, leading to a shift in their relative populations. Accurate conformational analysis, therefore, necessitates the explicit consideration of solvent effects in any computational model. frontiersin.orgnih.gov

Reaction Mechanisms and Reactivity of Trans 2 Ethylcyclopentanamine

Amine Reactivity in Fundamental Organic Transformations

The nitrogen atom of the primary amine in trans-2-ethylcyclopentanamine possesses a lone pair of electrons, making it both nucleophilic and basic. This dual reactivity is central to its participation in a wide array of organic reactions.

The lone pair of electrons on the nitrogen atom allows this compound to act as a nucleophile, attacking electron-deficient centers. This property is fundamental to its ability to form new carbon-nitrogen or heteroatom-nitrogen bonds. The nucleophilicity can be influenced by steric hindrance around the amine group, which in this case is relatively moderate, allowing it to participate in various nucleophilic substitution and addition reactions.

As a base, this compound readily reacts with acids to form ammonium (B1175870) salts. This is a simple acid-base reaction where the nitrogen atom accepts a proton.

Furthermore, the nucleophilic nature of the amine allows for the formation of a variety of derivatives. For instance, it can react with acyl chlorides or anhydrides to form amides, with sulfonyl chlorides to form sulfonamides, and with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines.

Table 1: Examples of Amine Derivative Formation

ReactantFunctional GroupProduct Class
Acetyl chlorideAcyl HalideAmide
Benzenesulfonyl chlorideSulfonyl HalideSulfonamide
AcetoneKetoneImine (initially)

Stereospecificity and Regioselectivity in Reactions Involving the Cyclopentane (B165970) Ring

The "trans" configuration of the ethyl and amino groups on the cyclopentane ring plays a significant role in the stereochemical outcome of reactions. Reactions are often stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com For instance, in reactions where the amine group directs a subsequent transformation at a nearby site on the ring, the approach of the reagent will be influenced by the existing stereochemistry.

Regioselectivity, the preference for reaction at one site over another, is also a key consideration. In reactions such as eliminations or substitutions involving adjacent ring carbons, the position of the ethyl group relative to the amine (or a derivative thereof) can influence which constitutional isomer is formed preferentially. rsc.org

Mechanistic Studies of Elimination and Substitution Reactions (e.g., E2, SN2 if generated from precursors or relevant derivatives)

While this compound itself is not typically a substrate for direct E2 or SN2 reactions, its precursors or derivatives can be. For example, if a derivative is synthesized where the amine is converted into a good leaving group (e.g., a quaternary ammonium salt), it can undergo an E2 elimination reaction in the presence of a strong base. masterorganicchemistry.comyoutube.com

In such a scenario, the stereochemistry of the cyclopentane ring would be critical. For an E2 reaction to occur, the leaving group and a proton on an adjacent carbon must be in an anti-periplanar arrangement. masterorganicchemistry.com The conformational flexibility of the cyclopentane ring is less than that of a cyclohexane (B81311) ring, but this stereoelectronic requirement still dictates the possible elimination products.

SN2 reactions are bimolecular nucleophilic substitutions that proceed with an inversion of stereochemistry. masterorganicchemistry.com If a precursor to this compound with a leaving group at the 2-position undergoes an SN2 reaction with an amine-containing nucleophile, the stereochemical outcome would be dictated by the mechanism. Gas-phase studies have provided valuable insights into the competition between substitution and elimination reactions. researchgate.net

Table 2: Comparison of E2 and SN2 Reaction Characteristics

FeatureE2 ReactionSN2 Reaction
Mechanism Concerted, one stepConcerted, one step
Rate Law Rate = k[Substrate][Base]Rate = k[Substrate][Nucleophile]
Stereochemistry Anti-periplanar geometry requiredInversion of configuration
Substrate Typically tertiary > secondary > primaryTypically primary > secondary > tertiary

Kinetic Isotope Effects in Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org For reactions involving this compound or its derivatives, KIE studies can provide detailed information about the rate-determining step.

For example, in an E2 elimination reaction where a C-H bond is broken in the rate-determining step, substituting the hydrogen with deuterium (B1214612) (a heavier isotope) would result in a slower reaction rate, leading to a primary KIE (kH/kD > 1). princeton.eduyoutube.com The magnitude of the KIE can give insights into the transition state structure. princeton.edu

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide mechanistic information. wikipedia.orglibretexts.org For instance, if a reaction involving the amine group causes a change in hybridization at a nearby carbon, a secondary KIE might be observed. wikipedia.org Both normal and inverse kinetic isotope effects can be observed and are used to understand the intricacies of reaction pathways. rutgers.edu

Table 3: Interpreting Kinetic Isotope Effects

KIE Value (kH/kD)Interpretation
> 2Suggests a primary KIE; C-H bond breaking is likely in the rate-determining step.
1 - 2Can be a primary or secondary KIE; requires further analysis of the reaction.
< 1 (Inverse KIE)Suggests a tightening of bonds at the isotopically labeled position in the transition state.

Derivatization Strategies for Enhanced Utility and Analysis

Formation of Diastereomeric Derivatives for Analytical Separation

The separation of enantiomers, non-superimposable mirror-image isomers, is a frequent challenge in chemical analysis and synthesis. One established indirect method involves the conversion of an enantiomeric mixture into a pair of diastereomers. wikipedia.org Diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase. researchgate.net

To form diastereomers from the enantiomers of trans-2-Ethylcyclopentanamine, a chiral derivatizing agent (CDA) would be employed. A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form two distinct diastereomeric products. wikipedia.org The selection of an appropriate CDA is critical and is based on factors such as the reactivity of the functional group on the analyte (in this case, the primary amine of this compound), the presence of a chromophore or fluorophore in the CDA to facilitate detection, and the ability of the resulting diastereomers to exhibit sufficient separation on a chromatographic column. tcichemicals.com

Common classes of CDAs for primary amines include chiral carboxylic acids, acid chlorides, isocyanates, and isothiocyanates. Examples of well-known CDAs are Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues, as well as reagents like 1-(9-fluorenyl)ethyl chloroformate (FLEC). wikipedia.org

In a hypothetical application to this compound, one would react the racemic amine with a single enantiomer of a CDA. This would result in the formation of two diastereomeric amides, urethanes, or thioureas. These diastereomers could then be separated and quantified using reverse-phase or normal-phase HPLC. The relative peak areas would correspond to the enantiomeric ratio of the original this compound sample.

Despite the well-established nature of this technique, no specific studies detailing the use of particular CDAs with this compound or reporting the chromatographic separation of the resulting diastereomers were identified in the performed literature search.

Table 1: Hypothetical Chiral Derivatizing Agents for this compound

Chiral Derivatizing Agent (CDA)Resulting Derivative TypePotential Analytical Advantage
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideAmide19F NMR analysis, HPLC separation
1-(9-Fluorenyl)ethyl chloroformate (FLEC)CarbamateFluorescent detection for high sensitivity
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)ThioureaStrong chromophore for UV detection

This table is illustrative and based on general principles of chiral derivatization. Specific reaction conditions and separation performance for this compound would require experimental validation.

Preparation of Precursors for Complex Molecular Scaffolds

In drug discovery and materials science, molecular scaffolds provide a three-dimensional framework upon which functional groups can be appended to create novel molecules with desired properties. nih.govmdpi.com Chiral building blocks are highly valued in this context as they can impart specific stereochemical control in the final structure. The rigid, cyclic structure and the presence of a reactive amine group make this compound a potential candidate as a building block for more complex molecular architectures. consensus.app For instance, it could be incorporated into peptide nucleic acids or used as a chiral ligand for asymmetric catalysis. consensus.app

A thorough search of the available literature did not yield any studies where this compound was explicitly used as a precursor or building block for the synthesis of complex molecular scaffolds.

Exploration of Trans 2 Ethylcyclopentanamine in Asymmetric Catalysis

Design and Synthesis of trans-2-Ethylcyclopentanamine-Based Chiral Ligands

The synthesis of effective chiral ligands is a cornerstone of asymmetric catalysis. Typically, these ligands are derived from readily available, enantiopure starting materials. This compound possesses two stereocenters, making it a potential candidate for the development of novel chiral ligands. pearson.com The general approach to designing such ligands would involve the functionalization of the amine group to create bidentate or polydentate structures that can coordinate with a metal center.

Common synthetic strategies for transforming chiral amines into ligands include:

Formation of Amides and Sulfonamides: Reaction of the amine with acyl chlorides or sulfonyl chlorides can introduce a second coordination site.

Reductive Amination: Reaction with carbonyl compounds followed by reduction can lead to more complex secondary or tertiary amine ligands.

Phosphine Ligand Synthesis: Conversion of the amine to a phosphine-containing ligand, often through a multi-step synthesis, can create powerful ligands for various catalytic transformations.

However, a detailed search of chemical databases and scholarly articles did not yield any specific examples of chiral ligands that have been synthesized from this compound for the purpose of asymmetric catalysis.

Application in Enantioselective Transformations

The efficacy of a chiral ligand is determined by its performance in asymmetric reactions, where it can induce high enantioselectivity in the product.

Asymmetric Alkylation and Amidation Reactions

Asymmetric alkylation and amidation are fundamental carbon-carbon and carbon-nitrogen bond-forming reactions, respectively, crucial for the synthesis of many pharmaceuticals and fine chemicals. Chiral ligands play a critical role in controlling the stereochemical outcome of these reactions when catalyzed by transition metals.

Asymmetric Alkylation: In a typical reaction, a metal complex with a chiral ligand would activate a prochiral nucleophile (e.g., an enolate) or electrophile, and the chiral environment created by the ligand would direct the approach of the other reactant, leading to the preferential formation of one enantiomer.

Asymmetric Amidation: This involves the enantioselective formation of an amide bond. Recent advances have focused on C-H amidation and the use of nitrogen-centered radicals, where chiral catalysts are essential for stereocontrol.

No studies were found that specifically employed ligands derived from this compound in either asymmetric alkylation or amidation reactions.

Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used and powerful method for the synthesis of chiral compounds. It involves the addition of hydrogen across a double bond (C=C, C=O, C=N) in a prochiral substrate, catalyzed by a chiral transition metal complex. The choice of the chiral ligand is paramount in achieving high enantioselectivity.

The mechanism often involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen. The structure of the ligand dictates the three-dimensional environment around the metal center, thereby controlling the facial selectivity of the hydrogenation.

A comprehensive search of the literature did not reveal any instances of this compound-based ligands being utilized in metal-catalyzed asymmetric hydrogenation.

Ligand-Substrate Interactions and Chiral Induction Mechanisms

Understanding the interactions between the chiral ligand, the metal center, and the substrate is crucial for rational ligand design and the optimization of catalytic systems. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are often employed to elucidate the structure of the catalytic intermediates and transition states.

The mechanism of chiral induction is based on the steric and electronic properties of the chiral ligand, which create a defined chiral pocket around the metal's active site. This pocket forces the substrate to bind in a specific orientation, leading to the selective formation of one enantiomer of the product. The rigidity or flexibility of the ligand backbone, the nature and placement of stereogenic centers, and the presence of specific functional groups all contribute to the effectiveness of the chiral induction.

As no chiral ligands based on this compound have been reported in the context of asymmetric catalysis, there are no available studies on their specific ligand-substrate interactions or chiral induction mechanisms.

Advanced Computational Chemistry Investigations of Trans 2 Ethylcyclopentanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for determining the energetic and electronic properties of molecules like trans-2-Ethylcyclopentanamine. nih.govaps.org Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, and appropriate basis sets (e.g., 6-311++G(d,p)) to ensure reliable results. nih.govnih.gov

The flexibility of the cyclopentane (B165970) ring, combined with the presence of two substituents, endows this compound with a complex conformational energy landscape. The cyclopentane ring can adopt various non-planar conformations, most notably the "envelope" and "twist" forms, to alleviate torsional strain. The ethyl and amino groups can, in turn, occupy pseudo-axial or pseudo-equatorial positions, leading to a variety of distinct conformers with different steric interactions and relative energies.

DFT calculations are essential for mapping this landscape. nih.gov By performing geometry optimizations for all possible conformers, a hierarchy of stability can be established. The analysis typically reveals that conformers minimizing steric hindrance by placing the larger ethyl group in a pseudo-equatorial position are energetically favored. The orientation of the amino group also significantly influences stability due to potential intramolecular hydrogen bonding and steric interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

This table illustrates the type of data obtained from DFT conformational analysis. The values are representative examples.

ConformerEthyl Group OrientationAmine Group OrientationRelative Energy (kcal/mol)
1 (Global Minimum)EquatorialEquatorial0.00
2EquatorialAxial1.85
3AxialEquatorial2.50
4AxialAxial4.10

DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing the transition state (TS)—the highest energy point along a reaction coordinate. e3s-conferences.orgmit.edu For reactions involving this compound, such as N-acylation or elimination reactions, DFT calculations can model the transformation from reactants to products. The process involves identifying the TS structure and confirming it by the presence of a single imaginary frequency in the vibrational analysis. acs.org

The calculated activation energy (the energy difference between the transition state and the reactants) provides crucial information about the reaction kinetics. mdpi.compku.edu.cn For instance, modeling the reaction with an acyl chloride would allow for the characterization of a tetrahedral intermediate and the associated transition states, providing insights into the reaction's feasibility and rate.

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction Involving this compound

This table provides an example of kinetic data derived from transition state calculations.

ReactionTransition StateCalculated Activation Free Energy (ΔG‡) (kcal/mol)
N-Acetylation with Acetyl ChlorideTS1 (Nucleophilic Attack)15.7
Hofmann Elimination (hypothetical)TS_elim (E2)25.2

Following a successful geometry optimization, DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the fundamental modes of vibration and can be directly correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net The analysis not only helps in assigning peaks in experimental spectra but also confirms that an optimized structure is a true energy minimum (i.e., has no imaginary frequencies). nih.gov

Table 3: Predicted Vibrational Frequencies for this compound

This table shows representative vibrational modes and their predicted frequencies as would be calculated by DFT.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
N-H Symmetric Stretch3350MediumLow
N-H Asymmetric Stretch3420MediumLow
C-H (Aliphatic) Stretch2850-2960StrongStrong
N-H Scissoring1610MediumLow
C-N Stretch1150MediumMedium

Quantum Chemical Calculations for Molecular Properties

Beyond energetics and structure, quantum chemical calculations provide a wealth of information about the intrinsic molecular properties of this compound. These properties govern the molecule's reactivity, intermolecular interactions, and spectroscopic signatures. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.orgucsb.edu The MEP maps the electrostatic potential onto the electron density surface. For this compound, the MEP would clearly show a region of negative potential (typically colored red) around the lone pair of the nitrogen atom, identifying it as the primary site for electrophilic attack. walisongo.ac.idresearchgate.net Conversely, the hydrogen atoms of the amine group would exhibit positive potential (colored blue), indicating their susceptibility to interaction with nucleophiles or their role as hydrogen bond donors.

Table 4: Hypothetical Reactivity Descriptors for this compound

This table exemplifies calculated properties that describe the molecule's reactivity.

PropertyCalculated Value
MEP Minimum (at N atom)-35.8 kcal/mol
HOMO Energy-8.9 eV
LUMO Energy+1.2 eV
Chemical Hardness (η)5.05 eV
Electrophilicity Index (ω)0.65 eV

Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) parameters. liverpool.ac.uk These calculations provide theoretical ¹H and ¹³C chemical shifts that, when scaled, show excellent agreement with experimental data, aiding in spectral assignment and structure verification. nih.gov

Furthermore, the calculation of spin-spin coupling constants (J-coupling) provides detailed information about the molecule's connectivity and stereochemistry. smu.edu The magnitude of vicinal ¹H-¹H coupling constants is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. smu.edu Theoretical prediction of these constants can therefore help to confirm the dominant conformation of this compound in solution. youtube.comyoutube.com

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical NMR chemical shifts. Actual values depend on the solvent and experimental conditions.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H (methine)2.9560.5
C2-H (methine)1.8045.2
C3-H₂ (methylene)1.40, 1.6530.1
C4-H₂ (methylene)1.35, 1.6024.8
C5-H₂ (methylene)1.45, 1.7032.5
Ethyl-CH₂1.25, 1.5528.9
Ethyl-CH₃0.9011.7
NH₂1.50 (broad)-

Table 6: Predicted Vicinal ¹H-¹H Coupling Constants (³JHH)

This table shows examples of coupling constants that help define stereochemistry.

Coupled ProtonsDihedral Angle (°)Predicted Coupling Constant (Hz)
H1(ax) - H2(ax)~1759.5
H1(ax) - H5(eq)~553.5
H1(ax) - H5(ax)~1709.2

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic properties and interactions with the environment. chemrxiv.orgmatlantis.com For a molecule such as this compound, MD simulations can elucidate its conformational flexibility, intramolecular motions, and the intricate effects of solvation on its structure and behavior.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions. The interactions between all atoms in the system are described by a force field, which is a set of empirical potential energy functions. The system's evolution over time is then calculated by integrating Newton's equations of motion, yielding a trajectory of atomic positions and velocities.

Analysis of this trajectory can reveal the dynamic behavior of this compound. For instance, the flexibility of the cyclopentane ring and the rotational freedom of the ethyl and amine substituents can be quantified. Furthermore, MD simulations are particularly well-suited for investigating solvation effects. osti.govnih.gov The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

For this compound, the RDF for the nitrogen atom of the amine group and the oxygen atoms of surrounding water molecules would reveal the structure of the solvation shell and the extent of hydrogen bonding. This information is crucial for understanding how the solvent influences the molecule's conformation and potential reactivity.

Hypothetical Radial Distribution Function Data for this compound in Water

Distance (Å)g(r) of N-O(water)
1.00.00
1.50.15
2.01.80
2.53.50
3.01.20
3.51.05
4.01.00

This hypothetical data illustrates a high probability of finding water molecules at approximately 2.5 Å from the amine nitrogen, indicative of a well-defined first solvation shell stabilized by hydrogen bonding.

Theoretical Prediction of Chiroptical Properties

The prediction of chiroptical properties through quantum mechanical calculations is a cornerstone of modern stereochemical analysis. researchgate.netrsc.org For chiral molecules like this compound, which exists as a pair of enantiomers, theoretical calculations of properties such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are invaluable for determining the absolute configuration. nih.govdntb.gov.ua

The computational process begins with a thorough conformational analysis to identify all stable, low-energy conformers of the molecule. This is a critical step, as the observed chiroptical spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. researchgate.net Once the geometries of these conformers are optimized, typically using Density Functional Theory (DFT), their chiroptical properties are calculated.

Time-dependent DFT (TD-DFT) is a widely used method for calculating ECD spectra, which arise from the differential absorption of left and right circularly polarized light in the UV-Vis region. nih.gov Similarly, VCD spectra, the infrared counterpart to ECD, can also be computed to provide information about the molecule's stereochemistry.

By comparing the theoretically predicted spectrum with the experimentally measured spectrum, the absolute configuration of the enantiomer under investigation can be assigned. A good agreement between the calculated spectrum of one enantiomer (e.g., (1R,2R)-2-Ethylcyclopentanamine) and the experimental data confirms its absolute stereochemistry.

Hypothetical Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
10.0065.2
20.5025.1
31.209.7

Hypothetical Predicted Chiroptical Data for this compound

Property(1R,2R)-enantiomer(1S,2S)-enantiomer
Specific Rotation [α]D+25.4-25.4
Strongest ECD Transition (nm)210 (+Δε)210 (-Δε)
Prominent VCD Band (cm⁻¹)1050 (+)1050 (-)

This hypothetical data illustrates that the two enantiomers are predicted to have equal and opposite specific rotations and mirror-image ECD and VCD spectra, as expected.

Advanced Chromatographic and Chiral Separation Techniques for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC stands as a primary method for the enantioseparation of amines. The development of a successful chiral HPLC method hinges on the careful selection and optimization of both the chiral stationary phase (CSP) and the mobile phase to achieve adequate resolution between the enantiomers of trans-2-Ethylcyclopentanamine.

The choice of a chiral stationary phase is the most critical parameter in chiral HPLC. For amines like this compound, several types of CSPs have proven effective. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity. eijppr.comnih.gov These CSPs often employ derivatives such as phenylcarbamates, which can form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance. eijppr.com

Another important class of CSPs for amine separation are the Pirkle-type or brush-type phases. eijppr.com These phases operate on a principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. For a primary amine like this compound, a CSP with π-electron acceptor characteristics would be a rational choice.

Macrocyclic antibiotics, such as those based on teicoplanin or vancomycin, and cyclodextrin-based CSPs also offer viable options for the chiral resolution of amines. eijppr.comspringernature.com The selection process often involves screening a variety of CSPs with different chiral selectors to identify the one that provides the best separation.

Optimization of the CSP involves considering factors like particle size and column dimensions. Smaller particle sizes can lead to higher efficiency and better resolution, which is a key consideration in modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems.

Table 1: Common Chiral Stationary Phases for Amine Separation

CSP Type Chiral Selector Examples Primary Interaction Mechanisms
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, π-π interactions, steric interactions
Pirkle-type (R)-N-(3,5-Dinitrobenzoyl)phenylglycine π-π interactions, hydrogen bonding, dipole-dipole interactions
Macrocyclic Antibiotics Teicoplanin, Vancomycin Inclusion complexes, hydrogen bonding, ionic interactions
Cyclodextrin-based β-cyclodextrin derivatives Inclusion complexes, hydrogen bonding

| Chiral Crown Ethers | Crownpak® CR-I(+) | Host-guest complexation |

The mobile phase composition plays a crucial role in modulating the retention and enantioselectivity of the separation. For polysaccharide and Pirkle-type CSPs, normal-phase chromatography, utilizing mobile phases composed of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is common. The concentration of the alcohol modifier is a key parameter to optimize, as it influences the strength of the interactions between the analyte and the CSP.

For primary amines, the addition of a small amount of a basic additive, such as diethylamine or butylamine, to the mobile phase is often necessary to reduce peak tailing and improve peak shape by competing with the analyte for active sites on the stationary phase.

In reversed-phase chromatography, which is also a possibility with certain CSPs, the mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). The pH of the aqueous phase can be a critical parameter to control the ionization state of the amine and influence its interaction with the CSP.

The optimization process involves systematically varying the mobile phase composition, including the type and concentration of the organic modifier and any additives, to achieve the best balance of resolution, analysis time, and peak shape.

Gas Chromatography (GC) with Chiral Columns

Gas chromatography using chiral capillary columns is a powerful technique for the enantiomeric analysis of volatile compounds. chromatographyonline.com For this compound, which is a relatively volatile amine, chiral GC can be an excellent option.

The most common chiral stationary phases for GC are based on cyclodextrin derivatives. chromatographyonline.comwiley.comgcms.cz These CSPs, such as those incorporating substituted β- or γ-cyclodextrins, separate enantiomers based on the formation of transient diastereomeric inclusion complexes. The size of the cyclodextrin cavity and the nature of the substituents on its rim are critical for achieving enantioselectivity. chromatographyonline.com

Prior to GC analysis, it is often necessary to derivatize the primary amine group of this compound to improve its volatility and chromatographic behavior. nih.gov Common derivatizing agents include trifluoroacetic anhydride or other acylating agents. This derivatization can also enhance the interactions with the chiral stationary phase, leading to better separation. nih.gov

Optimization of a chiral GC method involves adjusting the temperature program (the rate of temperature increase), the carrier gas flow rate, and the column head pressure to maximize resolution while maintaining a reasonable analysis time.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical fluid chromatography has emerged as a valuable alternative to both HPLC and GC for chiral separations, offering advantages in terms of speed and reduced solvent consumption. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar organic co-solvent (modifier) such as methanol or ethanol. chromatographyonline.comselvita.com

For the chiral separation of amines like this compound, polysaccharide-based CSPs are widely used in SFC. nih.gov The addition of a basic additive to the modifier is generally required to obtain good peak shapes for basic compounds. wiley.com

A notable development in the SFC separation of primary amines is the use of crown ether-derived chiral stationary phases. wiley.com These phases have shown excellent performance for the resolution of primary amines when an acidic additive is used in the mobile phase. wiley.com

Method development in chiral SFC involves optimizing the composition of the mobile phase (the percentage of co-solvent and the type and concentration of additive), as well as the back pressure and temperature, which influence the density and solvating power of the supercritical fluid. nih.gov

Table 2: Comparison of Chromatographic Techniques for Chiral Separation

Technique Typical Stationary Phases Mobile Phase Key Advantages
HPLC Polysaccharide, Pirkle-type, Macrocyclic antibiotics Organic solvents (normal phase), Aqueous/organic mixtures (reversed phase) Wide applicability, well-established
GC Cyclodextrin derivatives Inert gas (e.g., He, H₂) High efficiency, suitable for volatile compounds
SFC Polysaccharide, Crown ethers Supercritical CO₂ with organic modifiers Fast separations, reduced organic solvent consumption

| CE | Chiral selectors added to buffer | Aqueous buffer | High efficiency, small sample volume |

Capillary Electrophoresis (CE) for Enantiomer Separation

Capillary electrophoresis is a high-efficiency separation technique that can also be applied to the chiral analysis of amines. In CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (the running buffer).

Common chiral selectors used in CE for amine separation include cyclodextrins and their derivatives, macrocyclic antibiotics, and chiral crown ethers. The separation is based on the differential binding of the enantiomers of the protonated this compound to the chiral selector, which leads to different electrophoretic mobilities.

Optimization of a chiral CE method involves selecting the appropriate chiral selector and optimizing its concentration in the buffer. The pH, composition, and concentration of the buffer, as well as the applied voltage and capillary temperature, are also critical parameters that need to be fine-tuned to achieve optimal resolution.

Preparative Scale Chiral Resolution for Enantiopure Material Acquisition

While analytical techniques are focused on determining enantiomeric purity, preparative chromatography aims to isolate larger quantities of the individual enantiomers. researchgate.netnih.gov Both preparative HPLC and SFC are widely used for this purpose. researchgate.netnih.gov

The principles of preparative chiral chromatography are similar to those of analytical scale separations, but the goal is to maximize throughput while maintaining sufficient resolution to obtain the desired enantiomeric purity. This typically involves using larger columns and higher flow rates.

Polysaccharide-based CSPs are particularly well-suited for preparative applications due to their high loading capacity. nih.gov Method development for preparative separations involves performing loading studies to determine the maximum amount of racemate that can be injected onto the column without compromising the separation.

Supercritical fluid chromatography is increasingly being adopted for preparative chiral separations due to its advantages in terms of speed and the ease of removing the mobile phase (mostly CO₂) from the collected fractions, which simplifies product isolation. selvita.com

Despite a comprehensive search, no publicly available scientific literature or data could be found specifically detailing the biological interactions of the chemical compound this compound at the molecular level. The requested investigations, including in vitro enzyme inhibition studies, determination of inhibition types, kinetic parameters, structure-activity relationships, and molecular docking or dynamics simulations, have not been reported for this specific molecule in the accessible scientific domain.

Therefore, it is not possible to provide the detailed article as outlined in the user's request. The absence of research on this compound means that the foundational data required to generate scientifically accurate and informative content for the specified sections and subsections does not exist in the public record.

It is important to note that the provided outline represents a standard framework for characterizing the molecular interactions of a biologically active compound. However, without primary research data on this compound, any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Further research would be required to be conducted on this compound to generate the necessary data to fulfill the requested article structure.

Investigations of Biological Interactions at the Molecular Level for Trans 2 Ethylcyclopentanamine

Biochemical Assays for Receptor Binding and Modulation (in vitro)

In the study of novel compounds like trans-2-ethylcyclopentanamine, in vitro biochemical assays are fundamental to characterizing their interactions with specific biological targets, such as receptors. These assays are conducted in a controlled environment outside of a living organism and are essential for determining the binding affinity and functional effect of a compound on a receptor.

A primary method employed is the radioligand binding assay. merckmillipore.comnih.gov This technique is used to quantify the interaction of a ligand with its receptor. In a hypothetical study of this compound, this would involve incubating the compound with cell membranes known to express a target receptor, in the presence of a radiolabeled ligand known to bind to that receptor. The amount of radiolabeled ligand that is displaced by this compound is measured, allowing for the determination of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). springernature.com

The general steps for such a filtration-based assay are as follows:

Incubation of the receptor source, the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).

Separation of the receptor-bound radioligand from the unbound radioligand by rapid filtration through a filter mat that traps the cell membranes.

Washing the filter to remove any remaining unbound ligand.

Quantification of the radioactivity retained on the filter, which corresponds to the amount of bound radioligand. nih.gov

Data from these experiments can be used to generate competition binding curves, from which the IC50 value is derived. This value can then be converted to a Ki value using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

The following interactive table represents a hypothetical dataset for the binding affinity of this compound at various CNS receptors, which would be determined through such assays.

Receptor TargetLigand DisplacedKi (nM)Assay Type
Serotonin 5-HT2A[3H]Ketanserin150Radioligand Binding
Dopamine D2[3H]Spiperone450Radioligand Binding
NMDA[3H]MK-801>10,000Radioligand Binding
Muscarinic M1[3H]Pirenzepine800Radioligand Binding

Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or modulator of the receptor's activity. For G-protein coupled receptors (GPCRs), this might involve measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+), in response to the compound. nih.gov For ion channels, techniques like patch-clamp electrophysiology would be used to measure changes in ion flow across the cell membrane.

Evaluation as a Molecular Probe for Biological Pathways

A molecular probe is a chemical tool used to study biological systems. For this compound to be considered a useful molecular probe, it would need to exhibit high potency and selectivity for a specific biological target. This would allow researchers to use the compound to investigate the role of that target in various biological pathways.

The evaluation of a compound as a molecular probe involves several stages. Initially, its selectivity is profiled across a wide range of receptors and enzymes to ensure it does not have significant off-target effects that could confound experimental results. nih.gov

Assuming this compound was found to be a potent and selective ligand for a particular receptor, it could then be used to explore the physiological and pathological roles of that receptor. For instance, if it were a selective agonist for a specific subtype of a serotonin receptor, it could be used in in vitro and cellular models to delineate the downstream signaling cascades activated by that receptor. nih.gov This could involve techniques such as Western blotting to detect changes in protein phosphorylation or gene expression analysis to identify downstream transcriptional targets.

The following table outlines a hypothetical research plan for evaluating this compound as a molecular probe for a specific biological pathway, assuming it was found to be a selective 5-HT2A receptor antagonist.

Research QuestionExperimental ApproachExpected Outcome
Does it block 5-HT2A-mediated calcium release?Fluorometric imaging of intracellular calcium in cells expressing the 5-HT2A receptor.Dose-dependent inhibition of serotonin-induced calcium release.
Does it affect downstream signaling pathways?Western blot analysis of phosphorylated ERK (pERK) levels following serotonin stimulation.Reduction in serotonin-induced pERK levels.
Can it be used to study the role of 5-HT2A in neuronal excitability?Electrophysiological recordings from brain slices.Blockade of serotonin-induced increases in neuronal firing rate.

Through such systematic evaluation, the utility of this compound as a molecular probe to dissect specific biological pathways could be established.

Chiroptical Properties and Their Correlation with Stereochemistry and Conformation

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. smoldyn.org This differential absorption, known as the CD effect, is only observed for chiral molecules and is highly dependent on their stereochemistry. purechemistry.org A CD spectrum is a plot of this difference in absorption (ΔA) against wavelength.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Visible region, corresponding to electronic transitions within the molecule. mdpi.com For a molecule like trans-2-Ethylcyclopentanamine, which lacks a strong chromophore, derivatization is often necessary to introduce a chromophore that absorbs in an accessible spectral region. The resulting CD signals, known as Cotton effects, can be positive or negative and are characteristic of the spatial arrangement of atoms around the chromophore. libretexts.org

The determination of absolute configuration using ECD often involves comparing the experimentally measured spectrum with that of a known standard or with a theoretically calculated spectrum. nih.gov The sign and intensity of the Cotton effects are directly related to the stereochemistry of the molecule. mdpi.com

Table 1: General Principles of ECD in Absolute Configuration Determination

Principle Description
Exciton Coupling When two or more chromophores are present in a chiral molecule, their electronic transitions can couple, leading to characteristic bisignate (two-signed) Cotton effects in the ECD spectrum. The sign of this couplet can be empirically related to the absolute configuration of the molecule.
Empirical Rules For certain classes of compounds, empirical rules have been developed that correlate the sign of the Cotton effect of a specific electronic transition to the absolute configuration of a nearby stereocenter. A classic example is the Octant Rule for ketones.

| Comparison with Analogs | The ECD spectrum of an unknown compound can be compared to that of a structurally similar molecule with a known absolute configuration. A close match in the spectra is strong evidence for the same absolute configuration. |

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. smoldyn.org VCD spectroscopy is a powerful tool for determining the absolute configuration and solution-phase conformation of chiral molecules. ru.nl

Each vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal. The resulting spectrum is rich in structural information, as the signs and intensities of the VCD bands are highly sensitive to the molecule's conformation. ru.nlnih.gov For a molecule like this compound, VCD could be used to study the orientation of the ethyl group and the amine group relative to the cyclopentane (B165970) ring. libretexts.orglibretexts.orgyoutube.com

The assignment of absolute configuration using VCD is typically achieved by comparing the experimental spectrum with theoretical spectra calculated for the different possible enantiomers and their stable conformers. stackexchange.com A good match between the experimental and calculated spectrum for a particular enantiomer allows for an unambiguous assignment of the absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. leidenuniv.nlwikipedia.org ORD and CD are closely related phenomena, collectively known as the Cotton effect, and can be mathematically interconverted via the Kronig-Kramers transforms. wikipedia.org

An ORD curve shows the specific rotation [α] plotted against the wavelength (λ). In regions far from an absorption band, the optical rotation changes smoothly with wavelength. However, within an absorption band of a chromophore, the rotation undergoes a rapid and dramatic change, crossing the zero-rotation axis at the wavelength of the absorption maximum. libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. libretexts.org The shape and sign of the Cotton effect in an ORD curve provide information about the stereochemistry of the molecule. leidenuniv.nlresearchgate.net

Theoretical Calculation of Chiroptical Spectra

The application of chiroptical spectroscopy for structural elucidation has been greatly enhanced by the development of quantum chemical methods for calculating CD and ORD spectra. mdpi.commdpi.com

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become the most widely used methods for calculating chiroptical spectra due to their favorable balance of accuracy and computational cost. nih.govresearchgate.net The process for calculating a chiroptical spectrum typically involves the following steps:

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the most stable conformers at the DFT level. nih.govnih.gov

Frequency Calculations: For VCD, vibrational frequencies and the corresponding electric and magnetic dipole transition moments are calculated for each stable conformer. nih.gov

Excitation Energy Calculations: For ECD and ORD, the excitation energies and rotational strengths of the electronic transitions are calculated using TD-DFT. mdpi.com

Spectral Simulation: The calculated transitions are then convoluted with a line-shape function (e.g., Gaussian or Lorentzian) to generate a simulated spectrum for each conformer.

Boltzmann Averaging: The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations at a given temperature. ru.nl

Table 2: Common DFT Functionals and Basis Sets for Chiroptical Calculations

Level of Theory Description
B3LYP A popular hybrid functional that often provides a good balance of accuracy and computational efficiency for chiroptical calculations. nih.govmdpi.com
CAM-B3LYP A long-range corrected functional that can provide improved accuracy for certain types of electronic transitions, such as charge-transfer excitations.
6-31G(d) A Pople-style basis set that is often used for initial geometry optimizations and frequency calculations. nih.gov

| aug-cc-pVDZ | A correlation-consistent basis set with diffuse functions that is often used for higher-accuracy calculations of chiroptical properties. |

The final step in the determination of absolute configuration or conformation is the comparison of the theoretically calculated spectrum with the experimentally measured one. nih.gov A good agreement between the experimental and calculated spectra, in terms of the signs, positions, and relative intensities of the bands, provides strong evidence for the correctness of the assigned structure. nih.gov

For ECD, this comparison focuses on the Cotton effects in the UV-Vis region. For VCD, the comparison is made over a wide range of vibrational bands in the mid-IR region, which often provides a more definitive assignment due to the larger number of data points.

Influence of Stereochemistry and Conformational Dynamics on Chiroptical Response

The stereochemistry of this compound is defined by the relative orientation of the ethyl and amino groups on the cyclopentane ring. In the trans configuration, these two groups are on opposite sides of the ring. This arrangement gives rise to two enantiomers: (1R,2R)-2-Ethylcyclopentanamine and (1S,2S)-2-Ethylcyclopentanamine. These enantiomers are non-superimposable mirror images and are expected to exhibit equal and opposite chiroptical properties, such as specific rotation and circular dichroism signals.

The cyclopentane ring in this compound is conformationally flexible, existing as a dynamic equilibrium of various puckered forms. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). In each of these conformations, the ethyl and amino substituents can occupy positions that are approximately axial or equatorial. The interplay between steric hindrance and other non-covalent interactions determines the relative energies of these conformers and their populations at a given temperature.

The chiroptical response, such as the electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, is a weighted average of the contributions from each populated conformation. Therefore, a thorough understanding of the conformational landscape is crucial for interpreting the chiroptical data. Theoretical calculations, such as those based on density functional theory (DFT), are often employed to predict the geometries, relative energies, and chiroptical spectra of the different conformers.

For this compound, the diequatorial-like conformation is generally expected to be the most stable due to minimized steric interactions. However, the energy differences between various conformers can be small, leading to a complex mixture at room temperature. Each of these conformers will have its own characteristic chiroptical signature. For instance, the sign and intensity of Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of chromophores, in this case, the amino group. The VCD spectrum, which probes the chirality of molecular vibrations, is also exquisitely sensitive to conformational changes.

The dynamic nature of the cyclopentane ring and the rotational freedom of the ethyl group further complicate the chiroptical analysis. The observed spectra are a result of the Boltzmann-weighted average of the spectra of all significant conformers. Consequently, changes in temperature or solvent can alter the conformational equilibrium and thus modulate the chiroptical response.

Q & A

Q. How can the pharmacological activity of this compound be evaluated using in vitro and in silico models?

  • Methodological Answer :
  • In Vitro : Screen for receptor binding (e.g., serotonin receptors via radioligand assays) and cytotoxicity (MTT assay in HEK293 cells) .
  • In Silico : Perform molecular docking (AutoDock Vina) against target proteins (e.g., MAO-A) to predict inhibitory activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.